4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 949873-93-2
VCID: VC3354279
InChI: InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3
SMILES: CN1C(=O)C(=C(C12CCCCC2)N)C#N
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile

CAS No.: 949873-93-2

Cat. No.: VC3354279

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile - 949873-93-2

Specification

CAS No. 949873-93-2
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 4-amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile
Standard InChI InChI=1S/C11H15N3O/c1-14-10(15)8(7-12)9(13)11(14)5-3-2-4-6-11/h2-6,13H2,1H3
Standard InChI Key FNMHPXHEGJJDLT-UHFFFAOYSA-N
SMILES CN1C(=O)C(=C(C12CCCCC2)N)C#N
Canonical SMILES CN1C(=O)C(=C(C12CCCCC2)N)C#N

Introduction

Chemical Structure and Properties

Molecular Identification

4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile is a specialized heterocyclic compound with a distinct azaspiro structure. The structural identification parameters are provided in Table 1.

Table 1: Structural Identification Parameters

ParameterValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.2563 g/mol
ChemicalBook NumberCB81494749
Chemical ClassAzaspiro heterocycle

The compound possesses a distinctive azaspiro[4.5] structure, where the molecule features a 5-membered nitrogen-containing ring (azaspiro) fused with a 6-membered cyclohexane ring system . The structural backbone contains three nitrogen atoms in different functional groups: one within the azaspiro framework, one in the amino group, and one in the nitrile (carbonitrile) group.

Physical and Chemical Properties

The physical and chemical properties of 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile are essential for understanding its behavior in different chemical environments. While complete experimental data on physical properties remains limited in the available literature, theoretical predictions can be made based on its structure.

The compound contains several functional groups that contribute to its chemical behavior:

  • An amino group (-NH₂) attached to position 4 of the azaspiro ring

  • A methyl group (-CH₃) attached to one of the nitrogen atoms

  • A carbonyl group (C=O) at position 2

  • A nitrile group (-C≡N) at position 3

  • A cyclohexane ring incorporated into the spiro structure

Based on structural analysis, the compound likely exhibits moderate solubility in polar organic solvents due to the presence of multiple polar functional groups. The amino and carbonyl groups can participate in hydrogen bonding, while the cyclohexane portion contributes hydrophobic character to the molecule .

Structural Relationships and Analogs

Relationship to Spiro-Heterocyclic Compounds

The target compound belongs to the broader class of spiro-heterocyclic compounds, which have garnered significant interest in medicinal chemistry and drug discovery. Spiro compounds feature a single carbon atom that is shared by two rings, creating a rigid three-dimensional structure that can be advantageous for specific molecular recognition events in biological systems .

Spiro-heterocycles, particularly those containing nitrogen atoms, have been explored for various biological activities including enzyme inhibition and receptor modulation. The presence of the spiro junction in these compounds contributes to their conformational rigidity, potentially enhancing binding selectivity to biological targets .

Synthetic Routes and Preparation

SupplierCountryContact
Ryan Scientific, Inc.United StatesNot specified

The limited number of suppliers suggests that this compound may be a specialty chemical with specific research applications rather than a high-volume commercial product.

Regulatory Considerations

Research Gaps and Future Directions

Identified Knowledge Gaps

Based on the available search results, several knowledge gaps can be identified regarding 4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile:

  • Limited physical property data, including melting point, boiling point, and solubility parameters

  • Absence of comprehensive toxicological and safety data

  • Lack of detailed synthetic routes and reaction conditions

  • Minimal information on biological activities or applications

  • No crystallographic data to confirm the three-dimensional structure

These gaps present opportunities for further research and characterization of this compound.

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